4-Iodo-2-methoxyaniline hydrochloride
CAS No.: 1820735-43-0
Cat. No.: VC4830268
Molecular Formula: C7H9ClINO
Molecular Weight: 285.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820735-43-0 |
|---|---|
| Molecular Formula | C7H9ClINO |
| Molecular Weight | 285.51 |
| IUPAC Name | 4-iodo-2-methoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |
| Standard InChI Key | GFUCDRNCHBNQCD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)I)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
4-Iodo-2-methoxyaniline hydrochloride is an aromatic amine derivative with the molecular formula C₇H₉ClINO and a molecular weight of 285.51 g/mol . The compound’s IUPAC name, 2-iodo-4-methoxyaniline hydrochloride, reflects the positions of its functional groups: an iodine atom at the ortho position (C2), a methoxy group at the para position (C4), and a protonated amine group stabilized by a chloride counterion .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClINO |
| Molecular Weight | 285.51 g/mol |
| Hydrogen Bond Donors | 2 (amine and HCl) |
| Hydrogen Bond Acceptors | 2 (methoxy and Cl⁻) |
| Rotatable Bonds | 1 (methoxy group) |
| Exact Mass | 284.94174 Da |
Structural Features
The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing iodine and electron-donating methoxy groups create a polarized electronic environment . X-ray crystallography of analogous structures suggests that the hydrochloride salt adopts a zwitterionic configuration in the solid state, with the chloride ion hydrogen-bonded to the ammonium group .
Synthetic Methodologies
Historical Context and Challenges
Traditional routes to iodoanisole derivatives often employed hazardous reagents like iodine monochloride (ICl) in acetic acid, posing significant safety and stability concerns . The volatility of ICl and its tendency to release corrosive HCl gas upon hydrolysis limited the scalability of these methods .
Modern Green Synthesis Approach
A breakthrough method described in CN108373404B utilizes aqueous-phase chemistry to generate active iodinating species in situ :
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Reagent Preparation:
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Sodium iodide (NaI, 20% aqueous)
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Sodium hypochlorite (NaOCl, 8–10% aqueous)
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Reaction Mechanism:
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Step 1: NaI + NaOCl → ICl + NaOH (transient intermediate)
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Step 2: Electrophilic iodination of anisole at the activated para position
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Step 3: Subsequent amination and hydrochloride salt formation
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This method achieves 93.4% yield under optimized conditions (75–80°C, 1:1.05 NaI:NaOCl ratio) . While developed for 4-iodoanisole, the protocol’s modular design suggests adaptability for synthesizing positional isomers like 4-iodo-2-methoxyaniline through substrate modification.
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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High solubility in polar aprotic solvents (DMF, DMSO)
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Moderate solubility in alcohols (ethanol, methanol)
Photodegradation studies of related iodoanilines indicate that the C–I bond undergoes homolytic cleavage under UV light (λ < 300 nm), necessitating storage in amber glass .
Spectroscopic Signatures
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¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 6.45 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.32 (d, J = 2.5 Hz, 1H, ArH), 3.79 (s, 3H, OCH₃)
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IR: ν = 3350 cm⁻¹ (N–H stretch), 1240 cm⁻¹ (C–O–CH₃), 610 cm⁻¹ (C–I)
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodide substituent serves as an effective leaving group in:
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Ullmann couplings: Formation of biaryl ethers with copper catalysis
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Suzuki-Miyaura reactions: Palladium-mediated aryl-aryl bond formation
Pharmaceutical Intermediate
Structural analogs feature in:
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Antithyroid agents: Iodinated aromatics modulate thyroid peroxidase activity
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Antimicrobials: Enhanced membrane permeability via halogen interactions
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